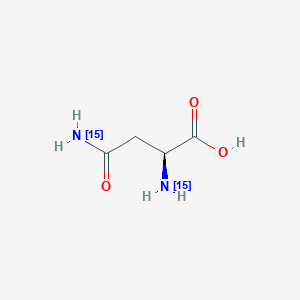
L-Asparagine-15N2
Vue d'ensemble
Description
L-Asparagine-15N2 is a stable isotope-labeled form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) studies and metabolic research .
Applications De Recherche Scientifique
L-Asparagine-15N2 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Studies: Used to probe the structure, dynamics, and interactions of biological macromolecules.
Metabolic Research: Helps in tracing metabolic pathways and understanding the metabolism of nitrogen-containing compounds.
Medical Research: Utilized in studies related to cancer metabolism and the role of asparagine in tumor growth.
Industrial Applications: Employed in the production of labeled compounds for pharmaceutical research and development
Mécanisme D'action
Target of Action
L-Asparagine-15N2, also known as alpha,beta-L-Asparagine-15N2, is a stable isotope-labeled non-essential amino acid The primary targets of this compound are not explicitly mentioned in the search results
Mode of Action
It can be used in a variety of nmr investigations to probe structure, dynamics, and binding of biological macromolecules . This suggests that this compound may interact with its targets in a way that allows researchers to study these biological processes.
Biochemical Pathways
This compound, as a labeled standard, can be used in various biochemical studies . This suggests that it may be involved in multiple biochemical pathways, depending on the context of its use.
Result of Action
Its use in nmr investigations to probe structure, dynamics, and binding of biological macromolecules suggests that it may have significant effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
L-Asparagine-15N2 participates in numerous biochemical reactions. It is primarily involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the metabolic control of nerve and brain tissue cell function . In cancer cells, this compound is known to deplete L-asparagine, causing cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition. Asparagine synthase catalyzes the synthesis of this compound from aspartate, using either glutamine or ammonia . This process is crucial for the metabolic control of cell functions in nerve and brain tissue .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . The enzymes involved in these pathways include asparagine synthase and asparaginase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Asparagine-15N2 can be synthesized through the amidation of L-aspartic acid with ammonia, where the nitrogen atoms are replaced with nitrogen-15 isotopes. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically modified microorganisms that incorporate nitrogen-15 into their metabolic pathways. These microorganisms are cultured in a medium enriched with nitrogen-15, and the this compound is subsequently extracted and purified .
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparagine-15N2 undergoes various chemical reactions, including:
Hydrolysis: Conversion to L-aspartic acid and ammonia.
Oxidation: Formation of aspartic acid derivatives.
Substitution: Replacement of the amide group with other functional groups
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves reagents like thionyl chloride or acyl chlorides under controlled temperature and solvent conditions
Major Products
Hydrolysis: Produces L-aspartic acid and ammonia.
Oxidation: Yields various aspartic acid derivatives.
Substitution: Results in the formation of substituted asparagine derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Asparagine-13C4,15N2:
L-Asparagine-15N: Labeled with a single nitrogen-15 isotope, used for simpler NMR studies.
L-Aspartic Acid-15N: A related compound labeled with nitrogen-15, used in studies of amino acid metabolism
Uniqueness
L-Asparagine-15N2 is unique due to its dual nitrogen-15 labeling, which provides enhanced sensitivity and resolution in NMR studies compared to single-labeled compounds. This makes it particularly valuable in complex metabolic and structural studies .
Propriétés
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-SFTAQFDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583863 | |
| Record name | L-(~15~N_2_)Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748757-99-5 | |
| Record name | L-(~15~N_2_)Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


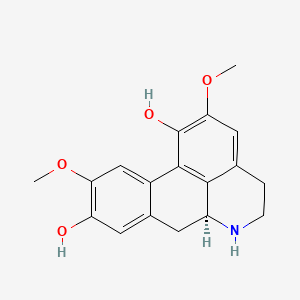
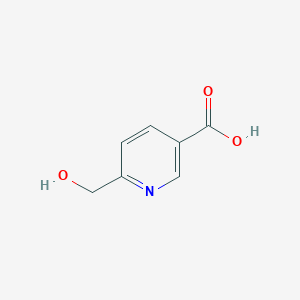

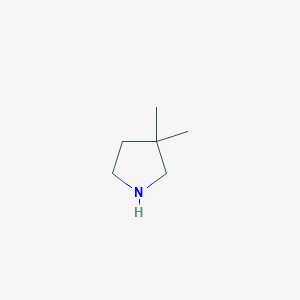
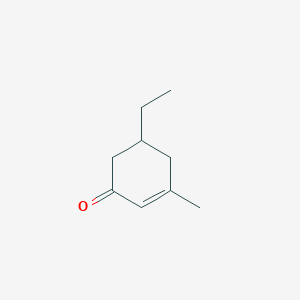
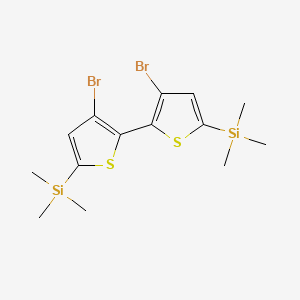
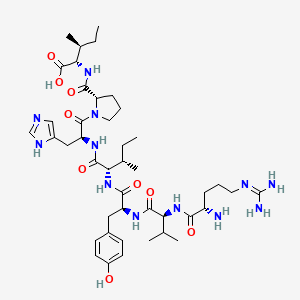
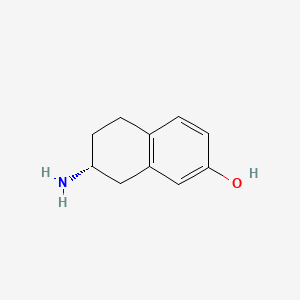





![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)
